molecular formula C18H20N6O2 B12907734 ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate CAS No. 83269-13-0

ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate

Cat. No.: B12907734
CAS No.: 83269-13-0
M. Wt: 352.4 g/mol
InChI Key: OBFVNBRZIVSPNH-UHFFFAOYSA-N
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Description

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate is a synthetic compound known for its potential anticancer properties. It has been studied for its ability to inhibit mitosis and exhibit activity against various experimental neoplasms .

Preparation Methods

The synthesis of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves multiple steps, including the formation of the pyrido[3,4-b]pyrazine core and subsequent functionalization. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of amines, aldehydes, and carbamates under controlled conditions . Industrial production methods would likely involve optimization of these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methylanilino groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate has been extensively studied for its anticancer properties. It has shown activity against several types of cancer cells, including leukemia and colon cancer cells . The compound causes the accumulation of cells at mitosis, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for further research in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves the inhibition of mitosis. It targets specific molecular pathways that regulate cell division, leading to the accumulation of cells at the mitotic phase. This disruption in the cell cycle ultimately results in cell death .

Comparison with Similar Compounds

Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate is unique in its structure and mechanism of action compared to other anticancer compounds. Similar compounds include:

These compounds share structural similarities but may differ in their specific biological activities and efficacy.

Properties

CAS No.

83269-13-0

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C18H20N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H3,19,22,23,25)

InChI Key

OBFVNBRZIVSPNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=CC=C3)N

Origin of Product

United States

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